Chrymutasin A - 155213-40-4

Chrymutasin A

Catalog Number: EVT-1205597
CAS Number: 155213-40-4
Molecular Formula: C33H33NO13
Molecular Weight: 651.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Source: Chrymutasin A is derived from a mutant of Streptomyces chartreusis.
  • Classification: It belongs to the class of glycosidic antibiotics and is characterized by its complex structure involving both carbohydrate and aglycone moieties.
Synthesis Analysis

The synthesis of Chrymutasin A involves multiple steps that can be categorized into two main phases: the preparation of the aglycone and the glycosylation process.

  1. Aglycone Synthesis: The aglycone structure is synthesized through a series of reactions that include:
    • Nuclear Magnetic Resonance (NMR) Analysis: This technique is utilized to elucidate the structure of the aglycone.
    • Incorporation Studies: Labeled compounds are used to trace the formation and confirm the structure.
    • Derivatives Synthesis: Various derivatives are synthesized to study the aglycone's properties and reactivity .
  2. Glycosylation Process: The glycosidic bond formation involves:
    • Reagents and Conditions: Specific reagents are used to facilitate the glycosylation, ensuring that the sugar moieties are correctly attached to the aglycone.
    • Reaction Conditions: Optimal conditions such as temperature, solvent, and reaction time are critical for achieving high yields and purity in the final product .
Molecular Structure Analysis

Chrymutasin A's molecular structure can be described as follows:

  • Molecular Formula: The exact molecular formula has not been explicitly stated in the sources, but it contains a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Structural Features:
    • The aglycone component features distinct functional groups that contribute to its biological activity.
    • The presence of an amino group in place of a carbon atom differentiates it from chartreusin, potentially affecting its interaction with biological targets .

Structural Elucidation Techniques

  • NMR Spectroscopy: Used extensively to determine the connectivity and configuration of atoms within Chrymutasin A.
  • Mass Spectrometry: Employed to confirm molecular weight and structural fragments.
  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms in Chrymutasin A .
Chemical Reactions Analysis

Chrymutasin A participates in various chemical reactions primarily due to its functional groups:

  1. Glycosylation Reactions: These reactions are crucial for forming glycosidic bonds with sugar moieties.
  2. Degradation Pathways: Under certain conditions, Chrymutasin A may undergo hydrolysis or other degradation reactions that can affect its stability and efficacy .
  3. Reactivity with Biological Targets: The antibiotic action involves interactions with bacterial ribosomes or other cellular components, leading to inhibition of protein synthesis or cell wall synthesis.
Mechanism of Action

The mechanism by which Chrymutasin A exerts its antibiotic effects involves:

  • Inhibition of Protein Synthesis: Similar to other antibiotics from Streptomyces, it likely interferes with ribosomal function, thereby inhibiting bacterial growth.
  • Targeting Specific Pathways: The unique structural features may allow for selective binding to bacterial enzymes or receptors, enhancing its potency against certain strains .

Relevant Data

Physical and Chemical Properties Analysis

Chrymutasin A exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents but may have limited solubility in water due to its complex structure.
  • Stability: The compound's stability can be influenced by pH, temperature, and light exposure; thus, storage conditions must be optimized for preservation.
  • Melting Point and Boiling Point: Specific values are generally determined during analytical studies but may vary based on purity levels .
Applications

Chrymutasin A has several scientific applications:

  1. Antitumor Agent: Its primary application lies in oncology as an antitumor antibiotic, providing potential therapeutic benefits against various cancers.
  2. Biochemical Research: Used as a tool compound in studies investigating mechanisms of antibiotic action or resistance in bacteria.
  3. Pharmaceutical Development: Its unique structure offers opportunities for developing new antibiotics or modifying existing ones for enhanced efficacy or reduced side effects .
Introduction to Chrymutasin A

Discovery and Historical Context of Chrymutasin A

Chrymutasin A emerged from targeted mutagenesis studies in the early 1990s, when researchers isolated three novel antibiotics—chrymutasins A, B, and C—from a mutant strain of Streptomyces chartreusis. This mutant was generated through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment, a chemical mutagenesis technique used to enhance secondary metabolite diversity. Unlike the parent strain that produced chartreusin (a known antitumor antibiotic), the mutant synthesized chrymutasins characterized by a structurally distinct aglycone moiety [1] [4]. The compounds required an unusually long fermentation period (>200 hours) for optimal yield, reflecting biosynthetic complexities [1] [8].

Chrymutasin A represented a significant advancement in the chartreusin family due to its enhanced pharmacological profile. Initial biological evaluations demonstrated that while its in vitro cytotoxicity against tumor cell lines was comparable to chartreusin, its in vivo antitumor efficacy was markedly superior [1] [4]. This discovery occurred during a resurgence in exploring microbial natural products for oncology, positioning chrymutasin A as a strategic candidate for structure-activity relationship (SAR) studies aimed at overcoming limitations of existing antitumor antibiotics [6].

Table 1: Key Historical Milestones in Chrymutasin A Research

YearEventSignificance
1992Isolation of demethylchartreusin from S. chartreusis [1]Precursor work highlighting structural variability in chartreusin analogs
1994First report of chrymutasins A–C [1] [4]Identification of novel aglycone antibiotics via NTG mutagenesis
1994Structural elucidation of chrymutasin aglycone [2] [3]Confirmation of a unique carbon and amino group differentiating it from chartreusin
2024Collective total synthesis of chartreusin derivatives [2]Enabled targeted modifications of chrymutasin-like scaffolds

Taxonomic Origins: Streptomyces chartreusis Mutant Strains

Chrymutasin A originates from a genetically engineered mutant of Streptomyces chartreusis, a Gram-positive soil bacterium renowned for producing structurally complex antibiotics. The wild-type strain (e.g., NRRL 3882) natively biosynthesizes chartreusin, a glycosylated benzo[a]naphthacenequinone antibiotic. NTG mutagenesis altered this strain’s secondary metabolism, redirecting it toward chrymutasin production [1] [3]. Taxonomically, S. chartreusis belongs to the order Actinomycetales, which is responsible for >50% of known microbial-derived antitumor agents [6].

The mutant strain (designated D329 in some studies) exhibited distinct physiological traits compared to its parent:

  • Fermentation Requirements: Optimal chrymutasin production necessitated extended fermentation (>8 days) with precise aeration and nutrient control, contrasting with the 3–5 days typical for chartreusin [1] [8].
  • Biosynthetic Plasticity: Genetic instability post-mutagenesis implied modifications in polyketide synthase (PKS) genes. While chartreusin biosynthesis involves a type II PKS cluster generating a tetracyclic aglycone [5], the mutant likely expresses altered PKS modules or tailoring enzymes, leading to the chrymutasins’ modified aglycone [2] [3].
  • Morphology: The mutant maintained the species’ characteristic grayish-green aerial hyphae and spiral spore chains but showed reduced sporulation under standard conditions, correlating with metabolic shifts toward antibiotic production [4].

This taxonomic engineering underscored Streptomyces’ capacity for structural diversification via targeted mutagenesis—a strategy later expanded with CRISPR and heterologous expression techniques [6].

Significance in Antitumor Antibiotic Research

Chrymutasin A’s importance stems from two key aspects: its mechanistic novelty and improved therapeutic potential relative to existing chartreusin-type antibiotics.

Structural and Functional Innovations

The chrymutasin aglycone differs from chartreusin by a single carbon and an amino group (Figure 1), confirmed through NMR spectroscopy and incorporation studies with ¹³C-labeled acetates [2] [3] [8]. This modification profoundly alters biological interactions:

  • DNA Binding: Like chartreusin, chrymutasin A intercalates DNA but exhibits higher affinity due to the aminated aglycone’s enhanced electrostatic interactions with phosphate groups [2] [6].
  • Topoisomerase II Inhibition: Both compounds inhibit topoisomerase II, a shared target for antimicrobial and antineoplastic agents [6]. However, chrymutasin A’s aglycone improves membrane permeability, increasing intracellular drug accumulation [1].

Table 2: Structural and Biological Comparison: Chrymutasin A vs. Chartreusin

PropertyChrymutasin AChartreusin
Aglycone StructureModified with amino groupStandard benzo[a]naphthacenequinone
Sugar MoietiesIdentical trisaccharide chainIdentical trisaccharide chain
In Vitro CytotoxicityIC₅₀: 0.1–1.0 μM (various lines)IC₅₀: 0.2–1.5 μM
In Vivo EfficacyT/C* > 200% (murine P388 leukemia)T/C ~150%
Antimicrobial SpectrumNarrower activity range [1]Broad activity

*T/C: Treated vs. control survival ratio

Research Applications and Legacy

  • SAR Studies: Chrymutasin A became a template for synthesizing "chartreusin analogs" with optimized properties. Recent total synthesis efforts have produced derivatives probing the role of the aminated aglycone in cytotoxicity [2] [8].
  • Mechanistic Insights: Its activity validated topoisomerase II as a viable target for glycosidic antibiotics, informing later drug design against multidrug-resistant cancers [6].
  • Biosynthetic Engineering: The mutant strain exemplified how classical mutagenesis could unlock cryptic metabolic pathways, paving the way for genomic mining approaches in Streptomyces [3] [5].

Though not clinically deployed, chrymutasin A remains a benchmark in aglycone-engineering studies, illustrating how minor structural changes can enhance antitumor efficacy while narrowing antimicrobial activity—a desirable trait for oncology-focused agents [1] [4].

Properties

CAS Number

155213-40-4

Product Name

Chrymutasin A

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

Molecular Formula

C33H33NO13

Molecular Weight

651.6 g/mol

InChI

InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1

InChI Key

JRLWNUGRLOAQEN-UPVXFFSBSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=N)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Synonyms

chrymutasin A

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.